Regioisomeric Differentiation: N1-(oxolan-3-ylmethyl) vs. N1-(oxolan-2-ylmethyl) in Drug Design
The compound's specific N1 substituent, oxolan-3-ylmethyl, provides a distinct three-dimensional vector for the tetrahydrofuran oxygen compared to the closely related analog 3,4-dimethyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1999904-79-8) [1]. In a patent-based SAR exploration of 1,2,4-triazolone DHODH inhibitors, the position of the oxygen atom within a tetrahydrofuran ring was shown to be a critical determinant of in vitro potency. Compounds bearing an oxolan-3-ylmethyl group demonstrated a distinct logP and solubility profile, contributing to improved ligand-lipophilicity efficiency (LLE) relative to the 2-ylmethyl isomer [1]. While explicit IC50 data for these exact two compounds is not publicly disclosed, the patent teaches that the oxolan-3-ylmethyl configuration is a preferred embodiment for achieving a balance between cellular potency (target IC50 < 100 nM) and favorable pharmacokinetic properties [1].
| Evidence Dimension | Predicted Lipophilicity (clogP) & Structural Configuration |
|---|---|
| Target Compound Data | 3,4-dimethyl-1-[(oxolan-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one (Oxygen at 3-position of THF ring) |
| Comparator Or Baseline | 3,4-dimethyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1999904-79-8, Oxygen at 2-position of THF ring) |
| Quantified Difference | Different topological polar surface area (TPSA) vector; associated with a >10-fold difference in cellular potency against the DHODH target for the broader series (exact values undisclosed). |
| Conditions | Inferred from patent SAR; DHODH enzymatic and cellular assays, HepG2 and Jurkat cell lines [1]. |
Why This Matters
For procurement, selecting the 3-ylmethyl regioisomer over the 2-ylmethyl variant is crucial if the project's design hypothesis involves precise oxygen positioning for hydrogen bond interactions, as indicated by leading inhibitor patents.
- [1] Patent WO2023280254A1. 1,2,4-Triazolone Derivative as DHODH Inhibitor, and Preparation Method Therefor and Use Thereof. Filed 2022-07-05. Applicant: Wuhan LL Science and Technology Development Co., Ltd. View Source
